2-(4,4-Dimethylcyclohexyl)ethan-1-ol
Overview
Description
2-(4,4-Dimethylcyclohexyl)ethan-1-ol is an organic compound with the molecular formula C10H20O It is a cyclohexane derivative with a hydroxyl group attached to the ethan-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethylcyclohexyl)ethan-1-ol typically involves the hydrogenation of 4,4-dimethylcyclohexanone followed by a Grignard reaction with ethyl magnesium bromide. The reaction conditions include the use of a suitable solvent such as diethyl ether and maintaining the reaction temperature at around 0°C to 5°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of catalysts such as palladium on carbon (Pd/C) can further enhance the hydrogenation step, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethylcyclohexyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4,4-dimethylcyclohexanone or 4,4-dimethylcyclohexanal.
Reduction: Formation of 2-(4,4-dimethylcyclohexyl)ethane.
Substitution: Formation of 2-(4,4-dimethylcyclohexyl)ethyl halides or amines.
Scientific Research Applications
2-(4,4-Dimethylcyclohexyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethylcyclohexyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its cyclohexane ring provides a hydrophobic environment that can interact with lipid membranes and other hydrophobic regions in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylcyclohexyl)ethan-1-ol
- 2-(4,4-Dimethylcyclohexyl)propan-1-ol
- 2-(4,4-Dimethylcyclohexyl)butan-1-ol
Uniqueness
2-(4,4-Dimethylcyclohexyl)ethan-1-ol is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. The presence of two methyl groups on the cyclohexane ring enhances its hydrophobicity and influences its reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(4,4-dimethylcyclohexyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-10(2)6-3-9(4-7-10)5-8-11/h9,11H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNRZNYAUYWNBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)CCO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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